2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide
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Description
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H14BrN5OS and its molecular weight is 392.28. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide is a complex organic molecule characterized by the presence of a triazole ring, a pyrrole moiety, and a bromo-substituted phenyl group. This structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrrole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may be a lead candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties of this compound have also been investigated. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. The compound has shown activity against common fungal pathogens such as Candida albicans and Aspergillus niger.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 12 |
Aspergillus niger | 25 |
These findings indicate that the compound could serve as a potential antifungal agent.
Anticancer Activity
The anticancer potential of the compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MGC-803 (gastric cancer).
Cell Line | IC50 (µM) |
---|---|
HeLa | 13.62 ± 0.86 |
MGC-803 | 3.05 ± 0.29 |
The IC50 values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer drug.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The triazole ring may facilitate binding to enzymes involved in fungal sterol biosynthesis or bacterial cell wall synthesis. Additionally, the presence of the pyrrole group could enhance interaction with DNA or RNA targets in cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A library of triazole derivatives was synthesized and tested against Trypanosoma cruzi, showing varying degrees of activity with some compounds exhibiting high selectivity and low toxicity to host cells .
- Anticancer Screening : A series of pyrrole-containing compounds were screened against various cancer cell lines, revealing that modifications at specific positions significantly impacted their cytotoxicity profiles .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5OS/c1-11-8-12(16)4-5-13(11)18-14(22)9-23-15-19-17-10-21(15)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDCJJNKFGMHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=CN2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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